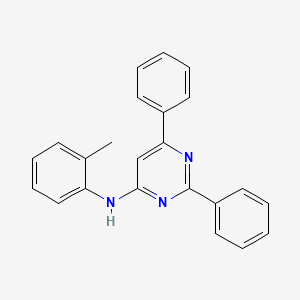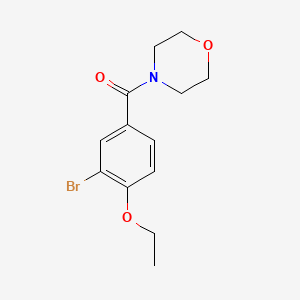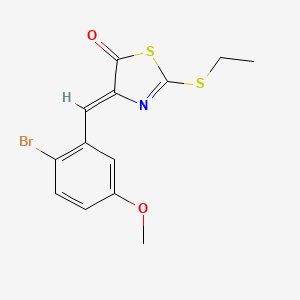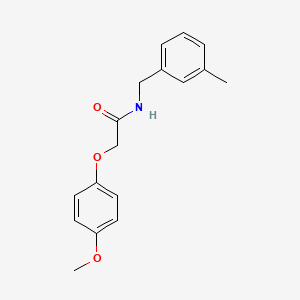
N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine
Übersicht
Beschreibung
N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyrimidine-based compound that exhibits a unique molecular structure, making it an ideal candidate for research in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
MPA acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, MPA disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. This mechanism of action makes MPA a potential candidate for the treatment of various diseases, including cancer.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make MPA a potential candidate for the treatment of cancer, as well as other diseases that involve abnormal cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MPA also has some limitations, including its relatively low potency and selectivity for DHFR. These limitations make it challenging to use MPA as a therapeutic agent in vivo.
Zukünftige Richtungen
There are several future directions for research on MPA, including the development of more potent and selective inhibitors of DHFR, the investigation of the effects of MPA on other biochemical pathways, and the exploration of MPA's potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, N-(2-methylphenyl)-2,6-diphenyl-4-pyrimidinamine is a chemical compound that has significant potential for research in various fields, including chemistry, biochemistry, and pharmacology. Its unique molecular structure, mechanism of action, and biochemical and physiological effects make it an ideal candidate for further investigation. Future research on MPA could lead to the development of new therapeutic agents and the advancement of various fields of science.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, MPA has been used as a building block for the synthesis of various organic compounds. In biochemistry, MPA has been studied for its mechanism of action and its effects on biochemical and physiological processes. In pharmacology, MPA has been studied for its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2,6-diphenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-17-10-8-9-15-20(17)24-22-16-21(18-11-4-2-5-12-18)25-23(26-22)19-13-6-3-7-14-19/h2-16H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIUEOUHFIMKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2,6-diphenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)


![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)

![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)

![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)

![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)